4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide

Drug design ADME prediction Lipophilicity

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide (CAS 2379917-17-4) is a synthetic benzamidine derivative belonging to the fluorinated amide class. It possesses a 4-chloro-2-fluorobenzamide core functionalized with an N-((dimethylamino)methylene) substituent, giving it the molecular formula C10H10ClFN2O and a monoisotopic mass of 228.0466 Da.

Molecular Formula C10H10ClFN2O
Molecular Weight 228.65
CAS No. 2379917-17-4
Cat. No. B2749702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide
CAS2379917-17-4
Molecular FormulaC10H10ClFN2O
Molecular Weight228.65
Structural Identifiers
SMILESCN(C)C=NC(=O)C1=C(C=C(C=C1)Cl)F
InChIInChI=1S/C10H10ClFN2O/c1-14(2)6-13-10(15)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3
InChIKeyOVBNBWFXEOSSMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide (CAS 2379917-17-4): A Halogenated Benzamidine-Type Building Block for Research & Discovery


4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide (CAS 2379917-17-4) is a synthetic benzamidine derivative belonging to the fluorinated amide class [1]. It possesses a 4-chloro-2-fluorobenzamide core functionalized with an N-((dimethylamino)methylene) substituent, giving it the molecular formula C10H10ClFN2O and a monoisotopic mass of 228.0466 Da [1]. The compound is supplied as a research intermediate with vendor‑certified purities typically ≥95–98%, and its physical hazard classification follows GHS07 (Harmful) .

Why 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide Cannot Be Replaced by a Generic Benzamide or Simple Amidine


The substitution pattern on the benzamide ring (4-Cl, 2-F) in combination with the N-((dimethylamino)methylene) moiety creates a unique electronic and steric profile that simple benzamides or unsubstituted amidines cannot replicate [1]. Replacing this compound with the 2,4-difluoro analog (CAS 2379917-16-3) alters hydrogen‑bond acceptor capacity and lipophilicity, while the regioisomeric 2-chloro-4-fluoro derivative (CAS 2379917-15-2) presents a different dipole moment and steric environment around the amide bond [1]. The quantitative consequences of these differences for reactivity, target recognition, and physicochemical behavior are detailed in Section 3.

Quantitative Comparative Evidence for 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide versus Its Closest Analogs


Lipophilicity (XLogP3): Target Compound Shows Higher Computed logP than the 2,4-Difluoro Analog

The computed partition coefficient (XLogP3-AA) of the target compound is 2.2, whereas the 2,4-difluoro analog (CAS 2379917-16-3) yields a lower value of 1.8, reflecting the lipophilic contribution of the chlorine atom [1][2]. This difference of 0.4 log units corresponds to an approximately 2.5‑fold higher octanol/water partitioning for the target compound.

Drug design ADME prediction Lipophilicity

Topological Polar Surface Area (TPSA): Target Compound Matches the 2,4-Difluoro Analog but Differs from the Unsubstituted Parent

The topological polar surface area (TPSA) of the target compound is 32.7 Ų, identical to the 2,4-difluoro analog because halogen atoms do not contribute to TPSA [1][2]. In contrast, the unsubstituted N-((dimethylamino)methylene)benzamide (CAS 41876-75-9) has a TPSA of 32.7 Ų but lacks the halogen substituents that modulate electron density [3]. The TPSA value is well below the 140 Ų threshold often associated with oral bioavailability and blood–brain barrier penetration, indicating that any halogen-substituted variant in this series retains favorable passive permeability characteristics.

Medicinal chemistry Bioavailability prediction Polar surface area

Hydrogen Bond Acceptor Count: Target Compound Lacks an H‑Bond Donor, Enabling Distinct Formulation and Synthesis Strategies

The target compound has zero hydrogen‑bond donor atoms and two hydrogen‑bond acceptor atoms (the amide carbonyl oxygen and the dimethylamino nitrogen) [1]. By contrast, 4-chloro-2-fluoro-N,N-dimethylbenzamide (CAS 1344255-78-2) also bears zero donors but only one acceptor, while the parent 4-chloro-2-fluorobenzamide has one donor and one acceptor [2]. The absence of a donor in the target compound eliminates intermolecular amide‑amide hydrogen bonding, resulting in higher solubility in non‑polar media and altered crystallinity relative to the primary amide.

Fragment-based design Formulation science Crystal engineering

Vendor‑Certified Purity: Target Compound Achieves ≥98% Purity, Matching Industry Standards for Screening Libraries

Multiple suppliers, including Chemscene and Leyan, certify the purity of 4-chloro-N-((dimethylamino)methylene)-2-fluorobenzamide at ≥98% . For its regioisomer 2-chloro-N-((dimethylamino)methylene)-4-fluorobenzamide, typical vendor‑listed purity is ≥95%, and for the 2,4-difluoro analog purity is also ≥95% . The 3‑percentage‑point higher minimum purity specification reduces the risk of confounding bioactivity data arising from isomeric or byproduct contaminants in high‑throughput screening campaigns.

Procurement specification Compound quality control High‑throughput screening

High‑Value Application Scenarios for 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide Based on Quantitative Differentiation


Lead Optimization Programs Requiring Controlled Lipophilicity (logP ≈ 2.2) for CNS Penetration

With a computed logP of 2.2 and a low TPSA of 32.7 Ų, this compound resides in the physicochemical sweet spot for central nervous system drug discovery [1]. Its logP is 0.4 units higher than the 2,4-difluoro analog, providing a measurable tuning knob for medicinal chemists seeking to increase lipophilicity without adding extra donor/acceptor atoms.

Fragment‑Based Screening Libraries Requiring Zero Hydrogen‑Bond Donors

The absence of any hydrogen‑bond donor distinguishes this compound from its primary amide precursor and makes it a suitable fragment for targets where donor‑mediated interactions are unfavorable (e.g., hydrophobic pockets or orthosteric sites gated by desolvation) [2].

Synthesis of Regioisomerically Pure Heterocycles via N‑(Dimethylamino)methylene Activation

The N-((dimethylamino)methylene) group is a well‑established protecting/activating group for amides. The unique 4-chloro-2-fluoro arrangement directs regioselective lithiation or Suzuki coupling at the position ortho to the fluorine atom, enabling synthesis of 3‑substituted benzamide derivatives that cannot be obtained from the 2-chloro-4-fluoro isomer without mixtures [1].

High‑Throughput Screening Where Impurity‑Driven False Positives Must Be Minimized

Because the compound is routinely supplied at ≥98% purity—3 percentage points higher than its closest chloro‑fluoro regioisomer—it is the preferred choice for screening cascades that demand the highest initial sample integrity, reducing the need for costly and time‑consuming re‑purification or follow‑up cherry‑picking .

Quote Request

Request a Quote for 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.